1,10-Decanediamine, dihydrochloride is an organic compound with the molecular formula and a molecular weight of 245.23 g/mol. It is a diamine characterized by a linear chain of ten carbon atoms, with amine groups located at each end of the chain. This compound appears as a solid powder and is soluble in water and ethanol, making it useful in various chemical applications. The compound is primarily utilized as a building block in the synthesis of polyamides and other polymers due to its ability to form strong hydrogen bonds and its unique structural properties .
The biological activity of 1,10-decanediamine, dihydrochloride has been explored in various contexts. Its structure allows it to interact with biological molecules through hydrogen bonding and electrostatic interactions, which can influence enzyme activity and stability. Studies have indicated that this compound may be effective in enzyme immobilization processes, enhancing the performance of biocatalysts like lipases when used as a spacer molecule on ceramic supports . This property makes it valuable in biotechnological applications.
1,10-Decanediamine, dihydrochloride can be synthesized through several methods:
The primary applications of 1,10-decanediamine, dihydrochloride include:
Studies have shown that 1,10-decanediamine, dihydrochloride can form stable complexes with metal ions, which is crucial for its role as a cross-linking agent in polymer chemistry. Its ability to stabilize polymer structures through hydrogen bonding contributes to its effectiveness in various applications, including materials science and biochemistry .
Several compounds share structural similarities with 1,10-decanediamine, dihydrochloride. These include:
The uniqueness of 1,10-decanediamine, dihydrochloride lies in its longer carbon chain compared to these similar compounds. This extended chain length enhances its flexibility and ability to form stable polymeric structures. Additionally, it provides distinct physical and chemical properties that are advantageous for specific industrial applications .
The catalytic hydrogenation of decanedinitrile (sebaconitrile) represents the most widely employed industrial route for 1,10-decanediamine synthesis . This process involves the reduction of the nitrile functional groups to primary amine groups under carefully controlled conditions.
The reaction mechanism proceeds through initial adsorption of the dinitrile substrate onto the catalyst surface, followed by sequential hydrogen addition to convert the carbon-nitrogen triple bonds to primary amine functionalities [2]. The process requires precise temperature and pressure control to achieve optimal conversion rates while minimizing side reactions that could lead to secondary amine formation.
Research has demonstrated that the hydrogenation reaction exhibits strong temperature dependence, with optimal conditions occurring between 90-125°C [3] [4]. At temperatures below 90°C, the reaction rate becomes prohibitively slow for industrial applications, while temperatures exceeding 125°C promote undesirable side reactions including secondary amine formation and cyclization products.
The pressure requirements for this process are substantial, typically requiring hydrogen pressures of 10.34 megapascals to ensure complete conversion [3] [4]. Under these conditions, the reaction proceeds with high selectivity toward the desired primary diamine product. The high pressure also facilitates rapid hydrogen transfer to the catalyst surface, maintaining catalyst activity throughout the reaction period.
Ethanol serves as the preferred solvent system for this reaction, providing excellent solubility for both the starting dinitrile and the product diamine while maintaining chemical compatibility with the catalyst system [2] [3]. The ethanol medium also facilitates effective heat transfer and allows for efficient product recovery through subsequent distillation steps.
Industrial production of 1,10-decanediamine employs sophisticated Raney nickel catalyst systems optimized for large-scale synthesis [3] [5]. These catalysts typically incorporate chromium doping to enhance both activity and selectivity while extending catalyst lifetime under industrial operating conditions.
The industrial process utilizes high-pressure reactors with capacities ranging from several hundred liters to multiple cubic meters, depending on production requirements [3]. A typical laboratory-scale reactor of 1.1 liter capacity has been extensively studied to establish optimal operating parameters that can be scaled to industrial dimensions.
The chromium-doped Raney nickel catalyst system demonstrates superior performance compared to undoped variants, exhibiting enhanced resistance to deactivation and improved selectivity toward primary amine formation [5] [6]. The chromium dopant modifies the electronic properties of the nickel surface, creating active sites that favor the desired hydrogenation pathway while suppressing secondary reactions.
Process optimization studies have established that a catalyst loading of 10 weight percent relative to the substrate provides optimal balance between reaction rate and economic considerations [6]. Higher catalyst loadings increase reaction rates but substantially increase production costs, while lower loadings result in incomplete conversion and extended reaction times.
The industrial process demonstrates remarkable efficiency, achieving yields of 95 percent or higher under optimized conditions [3] [6]. This high yield is attributed to careful control of reaction parameters including temperature, pressure, hydrogen flow rate, and catalyst activity. The process also incorporates continuous monitoring systems to maintain optimal conditions throughout the reaction cycle.
Catalyst deactivation represents a significant consideration in industrial operations, with typical deactivation rates of 1 gram of nickel per kilogram of hydrogenated dinitrile [6]. This deactivation necessitates regular catalyst regeneration or replacement to maintain production efficiency. Advanced regeneration techniques have been developed to restore catalyst activity through controlled hydrogen treatment at elevated temperatures.
Alternative synthetic approaches to 1,10-decanediamine involve amidation and reduction pathways that offer distinct advantages under specific production scenarios [7] [8]. These routes provide flexibility in raw material selection and can utilize different starting materials depending on availability and economic considerations.
The amidation-reduction pathway typically begins with sebacic acid as the starting material, which undergoes amidation with ammonia to form the corresponding diamide [7]. This initial step requires elevated temperatures in the range of 140-210°C and extended reaction times of approximately 8 hours to achieve complete amidation. The process employs zinc oxide/aluminum oxide catalysts with mass fractions of 6 percent to promote the amidation reaction.
Following amidation, the diamide intermediate undergoes dehydration at higher temperatures of 210-265°C for approximately 5 hours to form the corresponding dinitrile [7]. This dehydration step represents a critical transformation that requires precise temperature control to prevent thermal decomposition of the substrate. The resulting dinitrile can then be subjected to catalytic hydrogenation using similar conditions to those described for direct dinitrile reduction.
An alternative reduction pathway utilizes lithium aluminum hydride as a powerful reducing agent for the direct conversion of diamides to diamines [8] [9]. This approach offers advantages in terms of reaction selectivity and can achieve complete conversion under milder conditions compared to catalytic hydrogenation. The lithium aluminum hydride reduction proceeds through a nucleophilic acyl substitution mechanism, requiring two equivalents of the reducing agent per amide functional group.
The mechanism of lithium aluminum hydride reduction involves initial nucleophilic attack by hydride ion at the amide carbonyl carbon, forming a tetrahedral intermediate [8] [9]. Subsequent rearrangement and elimination steps lead to formation of an iminium ion intermediate, which undergoes further hydride attack to yield the final amine product. This pathway effectively converts the amide carbonyl groups to methylene groups while preserving the carbon chain structure.
Reductive amination pathways represent another alternative approach, utilizing 1,10-decanediol as the starting material [3] [4]. This route employs Raney nickel catalysts at elevated temperatures of 220-260°C to promote the catalytic amination reaction. The process involves direct reaction between the diol and ammonia in the presence of hydrogen, leading to formation of the desired diamine through sequential hydroxyl group displacement.
The purification and isolation of 1,10-decanediamine requires sophisticated separation techniques to achieve the high purity levels demanded for industrial applications [10] [11] [12]. Multiple purification steps are typically employed in sequence to remove impurities, unreacted starting materials, and catalyst residues.
Vacuum distillation represents the primary purification technique for 1,10-decanediamine isolation [3] [4] [11]. The process operates at reduced pressure of 1.867 kilopascals with distillation temperatures of 143-146°C to collect the pure diamine fraction. These conditions minimize thermal stress on the product while enabling effective separation from higher and lower boiling impurities.
The vacuum distillation process typically achieves product purities of 99 percent or higher, making it suitable for demanding applications requiring high-purity diamine [3] [11]. The technique also provides excellent recovery rates of 88.2 percent, ensuring efficient utilization of the synthesized material. The distillation apparatus requires specialized design to handle the high-boiling diamine while maintaining vacuum integrity throughout the separation process.
Catalyst removal represents a critical purification step that must be completed prior to distillation [3] [4]. The process typically employs ethanol washing to extract the reaction mixture from the reactor, followed by decolorization using activated carbon if necessary. Filtration removes the solid catalyst particles, which can be partially recycled after appropriate regeneration treatment.
Recrystallization techniques provide an alternative purification approach that can achieve high product purity through controlled crystallization from appropriate solvents [10] [12]. The process requires careful solvent selection based on solubility characteristics, with the ideal solvent providing low solubility at room temperature and high solubility at elevated temperatures. Temperature-controlled cooling enables formation of high-purity crystals while rejecting impurities in the mother liquor.
The recrystallization process typically involves dissolution of the crude diamine in hot solvent, followed by gradual cooling to promote crystal formation [12]. Critical factors include cooling rate, solution concentration, and the presence of seed crystals to initiate crystallization. Properly executed recrystallization can achieve purities of 95-98 percent with recovery rates of 85-95 percent.
Formation of the dihydrochloride salt represents the final step in producing 1,10-decanediamine dihydrochloride [13]. This process involves treatment of the purified diamine with hydrochloric acid under controlled conditions to ensure complete salt formation. The dihydrochloride salt exhibits enhanced stability and improved handling characteristics compared to the free diamine base.
Ion exchange purification techniques offer additional capabilities for removing ionic impurities and achieving enhanced product purity [14]. Anion exchange resins can effectively remove residual acidic impurities and heat-stable salts that may remain from the synthesis process. This technique can achieve purities of 95-99 percent while providing recovery rates of 90-95 percent.
The ion exchange process offers the additional advantage of concentrating the diamine solution through regeneration from its protonated form [14]. This concentration effect can improve overall process efficiency by reducing subsequent processing volumes. Various types of anion exchangers have been evaluated, including both gel and macroporous resins with different alkalinity characteristics.
Advanced purification techniques may also incorporate gas antisolvent fractionation methods for specific applications requiring exceptional purity [15]. These techniques utilize supercritical carbon dioxide as an environmentally benign processing medium to achieve enhanced separation efficiency. While these methods require specialized equipment and higher operating pressures, they can provide superior purification results for critical applications.
The crystallographic characteristics of 1,10-decanediamine, dihydrochloride are fundamental to understanding its solid-state properties and stability. The compound crystallizes as a white crystalline solid with a molecular formula of C₁₀H₂₆Cl₂N₂ and a molecular weight of 245.23 g/mol [1]. The crystal structure is stabilized by extensive hydrogen bonding networks between the protonated amino groups and the chloride counterions, creating a three-dimensional framework that contributes to the compound's thermal stability .
The salt formation results in a significant alteration of the molecular packing compared to the free base form. While specific crystallographic parameters such as unit cell dimensions and space group information are not extensively documented in the available literature, the compound's tendency to form stable crystalline structures is evidenced by its well-defined melting point behavior . The crystalline nature of the compound is further confirmed by its characteristic appearance as discrete crystals rather than amorphous powder .
Phase behavior studies indicate that the compound maintains its crystalline integrity under normal storage conditions, with no reported polymorphic transitions at room temperature [3]. The salt form demonstrates enhanced stability compared to the free base, which is prone to volatilization and atmospheric reactions [4]. This stability is attributed to the strong ionic interactions within the crystal lattice, which require significant energy input to disrupt .
The thermal stability profile of 1,10-decanediamine, dihydrochloride reveals important characteristics for its handling and processing applications. The compound exhibits a melting point range of 265-267°C, which is accompanied by simultaneous decomposition . This decomposition behavior is typical of organic ammonium salts, where thermal energy sufficient to melt the compound also provides enough activation energy to break covalent bonds [5].
The absence of a distinct boiling point for the dihydrochloride salt contrasts sharply with its parent diamine, which exhibits a boiling point of 140°C at reduced pressure [6]. This difference highlights the fundamental alteration in physical properties upon salt formation, where the ionic interactions prevent simple phase transitions . The decomposition temperature of 265-267°C represents the thermal limit for processing applications, beyond which the compound undergoes irreversible chemical changes .
Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis are recommended for comprehensive characterization of the compound's thermal behavior [5]. These methods can provide detailed information about the decomposition pathway, including the identification of volatile decomposition products and the thermal stability range suitable for various applications [5].
The thermal stability data indicate that the compound can be safely processed at temperatures up to approximately 200°C, providing a reasonable safety margin below the decomposition temperature . This thermal window is suitable for many polymer processing applications where the compound serves as a monomer or cross-linking agent .
The solubility characteristics of 1,10-decanediamine, dihydrochloride demonstrate the profound influence of salt formation on molecular interactions with various solvents. The compound exhibits high solubility in water, a characteristic that distinguishes it markedly from its parent diamine, which shows limited water solubility of only 5.9 g/L at 20°C [7] [8]. This enhanced aqueous solubility results from the ionic nature of the dihydrochloride salt, which readily dissociates in polar protic solvents to form hydrated ions [8].
In polar aprotic solvents such as dimethyl sulfoxide, the compound demonstrates good solubility, as evidenced by its utility in various analytical and synthetic applications . The solubility in dimethyl sulfoxide is attributed to the solvent's ability to solvate both the cationic ammonium groups and the chloride anions through dipole-dipole interactions and hydrogen bonding [9]. Other polar aprotic solvents such as acetonitrile and dimethylformamide are expected to show similar solubility patterns, though specific quantitative data are not extensively documented [10].
The compound's behavior in polar protic solvents extends beyond water to include alcohols such as methanol and ethanol, where hydrogen bonding between the solvent molecules and the ionic species facilitates dissolution [10]. The solubility in these solvents is generally high, making them suitable for recrystallization and purification processes [10].
Conversely, the compound exhibits poor solubility in non-polar solvents such as hexane, benzene, and other hydrocarbons [10]. This limited solubility is expected based on the ionic nature of the compound, which cannot be effectively solvated by non-polar solvents lacking specific interaction sites [10]. The poor solubility in non-polar media is advantageous for precipitation and isolation procedures where selective dissolution is required [10].
Chlorinated solvents such as chloroform and dichloromethane present intermediate solubility characteristics, with the compound showing limited solubility due to the partial polar character of these solvents [10]. This intermediate behavior can be exploited in extraction and separation processes where selective solubility is required [10].
The hygroscopic properties of 1,10-decanediamine, dihydrochloride represent a critical consideration for its storage, handling, and application. The compound exhibits pronounced hygroscopic behavior, readily absorbing moisture from the atmosphere due to its ionic nature and the presence of hydrogen bonding sites [4]. This moisture absorption is rapid and can significantly affect the compound's physical properties, including its flowability, crystal structure, and chemical reactivity [4].
The hygroscopic nature necessitates careful storage conditions, with recommendations for storage under inert atmosphere or in sealed containers with desiccants [4]. The compound's tendency to absorb moisture can lead to clumping and potential degradation if not properly managed [4]. Temperature control is also important, with recommended storage temperatures of -20°C for long-term stability [3].
Carbon dioxide reactivity represents another significant characteristic of the compound, inherited from its parent diamine structure. The free amino groups in the parent compound readily react with atmospheric carbon dioxide to form carbamate salts [11]. While the dihydrochloride salt form has reduced reactivity compared to the free base, exposure to basic conditions can regenerate the free amine groups, which then become susceptible to carbon dioxide reactions [11].
The formation of carbonate or carbamate species through carbon dioxide interaction can alter the compound's properties and may interfere with intended applications [11]. This reactivity is particularly relevant in applications where the compound may be exposed to alkaline conditions or elevated temperatures in the presence of carbon dioxide [11].
Environmental factors such as humidity and carbon dioxide concentration can synergistically affect the compound's stability. High humidity environments can facilitate the hydrolysis of the salt form, potentially regenerating free amine groups that are more reactive toward carbon dioxide [11]. This interconnected reactivity necessitates comprehensive environmental control during storage and handling [11].
The reactivity with carbon dioxide also presents opportunities for certain applications, such as carbon dioxide capture and utilization technologies, where the compound's ability to form stable carbamate or carbonate species can be advantageous [11]. However, for most applications, this reactivity is considered a limitation that requires careful management [11].